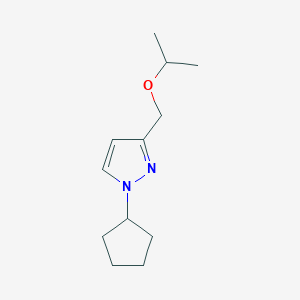
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole (CPM) is a chemical compound that belongs to the pyrazole family. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole inhibits the activity of MAO by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior. The anti-inflammatory and analgesic properties of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, motivation, and cognitive function. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. It is also a potent inhibitor of MAO, which makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several potential future directions for research on 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction between cyclopentanone and isopropylmagnesium bromide, followed by the reaction between the resulting intermediate and 3-chloromethyl-1H-pyrazole. The final product is obtained after purification using column chromatography. The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(2)15-9-11-7-8-14(13-11)12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMPTQINWPHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

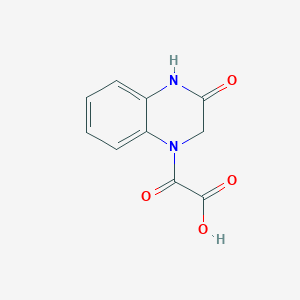
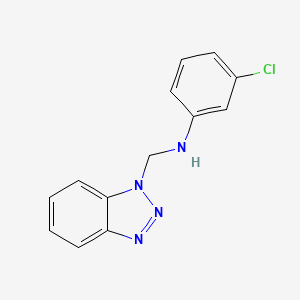

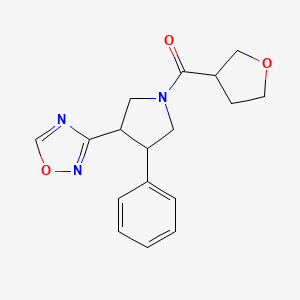

![1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2901244.png)
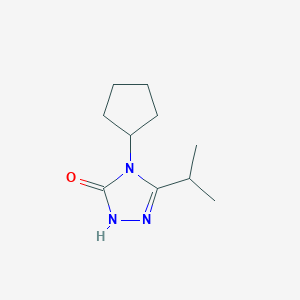
![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
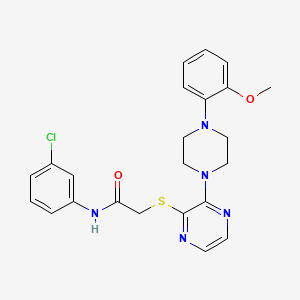

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)